molecular formula C19H32ClNO2 B2479593 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride CAS No. 1185671-54-8

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride

Cat. No.: B2479593
CAS No.: 1185671-54-8
M. Wt: 341.92
InChI Key: BDASOFROXGJQBR-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position. The propan-2-ol backbone is modified with a tert-butoxy group at the 3-position and a piperidin-1-yl moiety at the 1-position, with the hydrochloride salt enhancing solubility for pharmacological applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.ClH/c1-19(2,3)22-15-18(21)14-20-11-9-17(10-12-20)13-16-7-5-4-6-8-16;/h4-8,17-18,21H,9-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASOFROXGJQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCC(CC1)CC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-benzylpiperidine with an appropriate alkylating agent to introduce the tert-butoxy group. This is followed by the reduction of the intermediate product to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride or lithium aluminum hydride are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The tert-butoxy group may influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Pharmacological Activity Receptor Affinity/Mechanism References
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride Benzylpiperidine, tert-butoxypropanol Not explicitly stated (inferred: cardiovascular) Potential adrenoceptor interaction
Metoprolol Succinate Methoxyethylphenoxy, propan-2-ol, isopropylamino β1-selective adrenoceptor antagonist β1-adrenoceptor
Benidipine Hydrochloride Dihydropyridine, nitroaryl, benzylpiperidine carboxylate Calcium channel blocker L-type Ca²⁺ channels
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indolyloxy, phenoxyethylamino, propan-2-ol Antiarrhythmic, spasmolytic α1-, α2-, β1-adrenoceptors
1-(tert-Butylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride Isopropylphenoxy, tert-butylamino, propan-2-ol β-adrenoceptor ligand (inferred) β-adrenoceptors

Pharmacological and Mechanistic Insights

Adrenoceptor-Targeting Compounds

Compounds like Metoprolol and the indolyloxy derivatives () share the propan-2-ol backbone but differ in substituents, leading to varied receptor selectivity. For instance:

  • Metoprolol’s methoxyethylphenoxy group confers β1-selectivity, whereas the indolyloxy derivatives exhibit broader α1/α2/β1-adrenoceptor binding due to their bulky indole substituents .
  • The target compound’s benzylpiperidine group may enhance CNS penetration or modulate adrenoceptor subtype specificity compared to simpler phenoxy analogs .

Calcium Channel Blockers vs. Adrenoceptor Ligands

  • Benidipine Hydrochloride () shares a benzylpiperidine moiety with the target compound but acts via L-type calcium channels due to its dihydropyridine core. This highlights how minor structural changes (e.g., propan-2-ol vs. carboxylate ester) drastically alter mechanism .

Impact of Hydrochloride Salts

Hydrochloride salts, as seen in the target compound and , improve aqueous solubility, facilitating oral bioavailability. For example, Naepaine Hydrochloride () utilizes this salt form for ocular anesthesia, suggesting similar formulation strategies for the target compound .

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. As a piperidine derivative, it exhibits unique interactions with various biological targets, making it a candidate for further investigation in the fields of medicinal chemistry and neuropharmacology.

Chemical Structure and Properties

The compound features a benzyl group attached to a piperidine ring and a tert-butoxy group on the propanol moiety. This specific structural arrangement contributes to its biological activity and pharmacokinetic properties.

Property Value
Molecular FormulaC15H22ClN
Molecular Weight265.80 g/mol
CAS Number1185671-54-8

The biological activity of 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride primarily involves its interaction with neurotransmitter receptors. The benzylpiperidine moiety is known to modulate the activity of various receptors, including dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor functions. The tert-butoxy group enhances the compound's solubility and stability, facilitating better receptor engagement.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Properties : Studies suggest that it may protect against excitotoxicity, a mechanism implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Receptor Binding : It has been shown to bind selectively to certain neurotransmitter receptors, potentially influencing their signaling pathways.

Case Studies

  • Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride demonstrated significant protective effects against neuronal cell death induced by excitotoxic agents. The compound reduced the release of excitatory neurotransmitters and mitigated glial activation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
  • Receptor Interaction Studies : A series of receptor binding assays indicated that the compound exhibits high affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders. This binding profile suggests that it could be developed as an antipsychotic or antidepressant agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-ol hydrochloride, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-amineLacks hydroxyl group; more lipophilicPotentially stronger receptor binding
1-(4-Benzylpiperidin-1-yl)-3-(tert-butoxy)propan-2-oneKetone instead of alcohol; altered metabolic stabilityDifferent pharmacokinetic profile

Unique Attributes

The presence of both the benzylpiperidine and tert-butoxy groups provides distinct chemical properties that enhance its bioavailability and therapeutic efficacy compared to similar compounds.

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